molecular formula C19H27N3O2 B2685876 N-cyclopentyl-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide CAS No. 946362-79-4

N-cyclopentyl-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide

Cat. No.: B2685876
CAS No.: 946362-79-4
M. Wt: 329.444
InChI Key: YVOJSQSMRMSCAP-UHFFFAOYSA-N
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Description

N-cyclopentyl-N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide is a complex organic compound featuring a cyclopentyl group and a tetrahydroquinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide typically involves multiple steps:

    Formation of the Tetrahydroquinoline Moiety: This can be achieved through the hydrogenation of quinoline using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas.

    Alkylation: The tetrahydroquinoline is then alkylated with an appropriate alkyl halide to introduce the 1-methyl group.

    Amidation: The alkylated tetrahydroquinoline is reacted with ethylenediamine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the ethanediamide linkage.

    Cyclopentylation: Finally, the cyclopentyl group is introduced through a nucleophilic substitution reaction using cyclopentyl bromide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for hydrogenation and alkylation steps, as well as automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce functional groups such as ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a catalyst (e.g., Pd/C) can further reduce any remaining unsaturated bonds.

    Substitution: Nucleophilic substitution reactions can occur at the cyclopentyl or tetrahydroquinoline moieties using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: Hydrogen gas with Pd/C catalyst.

    Substitution: NaH or LDA in anhydrous solvents like tetrahydrofuran (THF).

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Fully saturated hydrocarbons.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-cyclopentyl-N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a ligand in the study of receptor-ligand interactions.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-cyclopentyl-N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity through conformational changes. The exact pathways and targets would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

    N-cyclopentyl-N’-[2-(1-methyl-1,2,3,4-tetrahydroisoquinolin-6-yl)ethyl]ethanediamide: Similar structure but with an isoquinoline moiety.

    N-cyclopentyl-N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-5-yl)ethyl]ethanediamide: Similar structure but with a different substitution pattern on the tetrahydroquinoline ring.

Uniqueness

N-cyclopentyl-N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide is unique due to its specific substitution pattern and the presence of both cyclopentyl and tetrahydroquinoline moieties. This combination of structural features may confer distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

N'-cyclopentyl-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O2/c1-22-12-4-5-15-13-14(8-9-17(15)22)10-11-20-18(23)19(24)21-16-6-2-3-7-16/h8-9,13,16H,2-7,10-12H2,1H3,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVOJSQSMRMSCAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC2=C1C=CC(=C2)CCNC(=O)C(=O)NC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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